molecular formula C14H20BrNO2 B8753593 1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrobromide CAS No. 83010-40-6

1,2-Benzenediol, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrobromide

Cat. No. B8753593
Key on ui cas rn: 83010-40-6
M. Wt: 314.22 g/mol
InChI Key: YKPSFESDRPWOMT-UHFFFAOYSA-N
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Patent
US04382942

Procedure details

A solution of 2.4 ml of boron tribromide in 33 ml of methylene chloride was added dropwise over 15 minutes at 0° to 5° C. under an inert atmosphere to a mixture of 6.68 g of the product of Step A in 67 ml of methylene chloride and the mixture was stirred at 0° C. for 7 hours. Then, 1.35 ml of water were added thereto dropwise and the mixture was evaporated to dryness under reduced pressure. The residue was taken up in 30 ml of hot ethanol and the solution was filtered. Crystallization was induced and the filtrate was iced for 16 hours and then vacuum filtered. The product was washed with ethanol and dried under reduced pressure to obtain 3.33 g of 4-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)-benzene-1,2-diol hydrobromide which melted at 175° C. after crystallization from ethanol.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
product
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)[Br:2].[CH2:5]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C)=[C:16]([O:22]C)[CH:15]=2)[CH2:9]1)[CH2:6][CH3:7].O>C(Cl)Cl>[BrH:2].[CH2:5]([N:8]1[CH2:13][CH2:12][CH:11]=[C:10]([C:14]2[CH:15]=[C:16]([OH:22])[C:17]([OH:20])=[CH:18][CH:19]=2)[CH2:9]1)[CH2:6][CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
product
Quantity
6.68 g
Type
reactant
Smiles
C(CC)N1CC(=CCC1)C1=CC(=C(C=C1)OC)OC
Name
Quantity
33 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
67 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise and the mixture was evaporated to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
Crystallization
WAIT
Type
WAIT
Details
the filtrate was iced for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Br.C(CC)N1CC(=CCC1)C=1C=C(C(=CC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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